3-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid
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Overview
Description
3-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid is a chemical compound characterized by a cyclobutane ring substituted with a carboxylic acid group and a 2,2-difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-difluoroethyl bromide with cyclobutanone in the presence of a base to form the corresponding cyclobutane derivative. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
3-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the difluoroethyl group, resulting in different reactivity and properties.
2,2-difluoroethylcyclobutane: Lacks the carboxylic acid group, affecting its chemical behavior and applications.
Uniqueness
3-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid is unique due to the presence of both the difluoroethyl and carboxylic acid groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
2353865-43-5 |
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Molecular Formula |
C7H10F2O2 |
Molecular Weight |
164.15 g/mol |
IUPAC Name |
3-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H10F2O2/c8-6(9)3-4-1-5(2-4)7(10)11/h4-6H,1-3H2,(H,10,11) |
InChI Key |
XLEQZRBMPGKGJV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1C(=O)O)CC(F)F |
Purity |
95 |
Origin of Product |
United States |
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